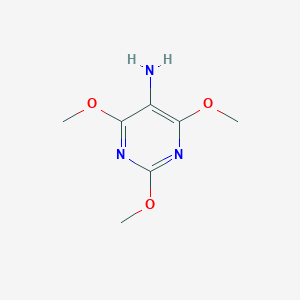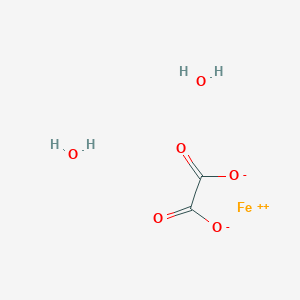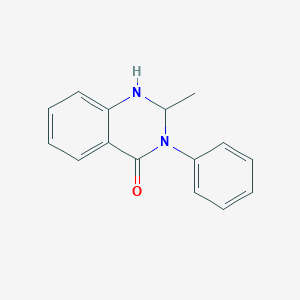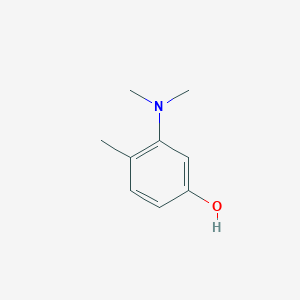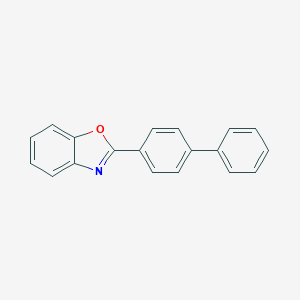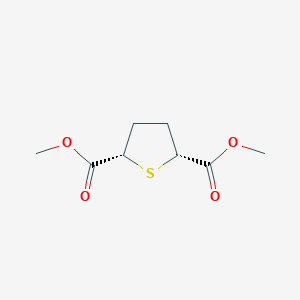
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester, also known as THTD, is a chemical compound with potential applications in scientific research.
Mécanisme D'action
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester modulates NMDA receptor activity by binding to a specific site on the receptor known as the glycine binding site. Specifically, (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester enhances the binding of glycine to the receptor, which increases the activity of the receptor. This in turn leads to increased synaptic plasticity and improved learning and memory.
Effets Biochimiques Et Physiologiques
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has been shown to have a number of biochemical and physiological effects. In addition to modulating NMDA receptor activity, (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in promoting the growth and survival of neurons. (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has also been shown to increase the activity of antioxidant enzymes, which can help protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester in lab experiments is that it is relatively easy to synthesize and purify. Additionally, (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has a well-defined mechanism of action, which makes it a useful tool for studying NMDA receptor function. However, one limitation of using (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester is that it may not accurately reflect the effects of endogenous glycine on NMDA receptor activity, as (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester binds to a different site on the receptor than glycine.
Orientations Futures
There are a number of potential future directions for research on (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester. One area of interest is the potential use of (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester and its effects on neuronal function. Finally, the development of more selective (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester analogs could provide additional tools for studying NMDA receptor function.
Méthodes De Synthèse
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester can be synthesized through a multi-step process starting from L-cysteine. First, L-cysteine is reacted with methyl vinyl sulfide to form a thiol-ene adduct. The adduct is then oxidized to form the corresponding sulfoxide, which is subsequently reduced to the sulfide. The sulfide is then reacted with maleic anhydride to form (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester.
Applications De Recherche Scientifique
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has been studied for its potential applications in neuroscience research. Specifically, (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a critical role in synaptic plasticity and learning and memory. (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from glutamate-induced excitotoxicity.
Propriétés
Numéro CAS |
19438-91-6 |
|---|---|
Nom du produit |
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester |
Formule moléculaire |
C8H12O4S |
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
dimethyl (2S,5R)-thiolane-2,5-dicarboxylate |
InChI |
InChI=1S/C8H12O4S/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h5-6H,3-4H2,1-2H3/t5-,6+ |
Clé InChI |
UBSQOGXCPUUNJW-OLQVQODUSA-N |
SMILES isomérique |
COC(=O)[C@H]1CC[C@H](S1)C(=O)OC |
SMILES |
COC(=O)C1CCC(S1)C(=O)OC |
SMILES canonique |
COC(=O)C1CCC(S1)C(=O)OC |
Synonymes |
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



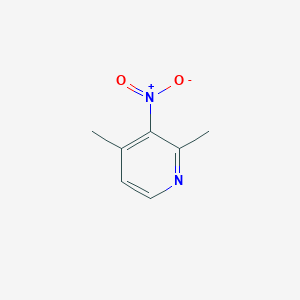
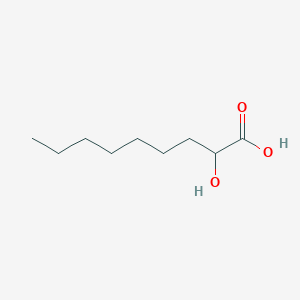
![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)
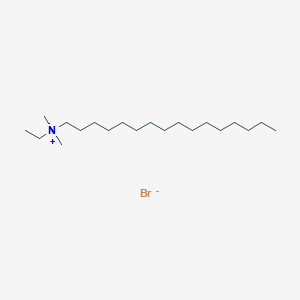
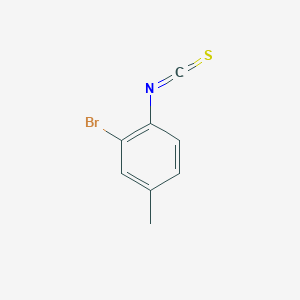
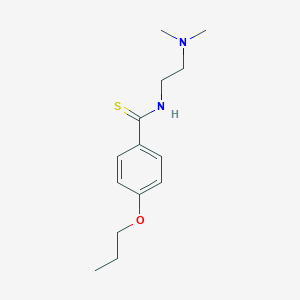
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
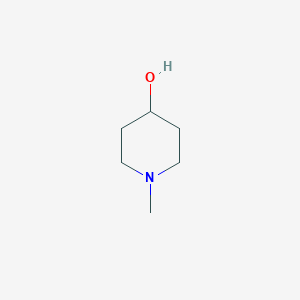
![Dibenzo[a,j]coronene](/img/structure/B91102.png)
